molecular formula C8H14O2S B13561493 rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol

rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol

Cat. No.: B13561493
M. Wt: 174.26 g/mol
InChI Key: YWPNTOFLNJJRGE-WCTZXXKLSA-N
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Description

rac-(1R,2R,5R,6R)-9-thiabicyclo[331]nonane-2,6-diol is a bicyclic compound that contains a sulfur atom within its structure

Preparation Methods

The synthesis of rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol involves several steps. One common method includes the cyclization of a suitable precursor under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the bicyclic structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of thiols or other reduced sulfur-containing compounds.

Scientific Research Applications

rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development. In industry, this compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets and pathways. The sulfur atom within the bicyclic structure plays a crucial role in its reactivity and interactions. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. These interactions can lead to various biological and chemical effects, which are the subject of ongoing research.

Comparison with Similar Compounds

rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol can be compared with other similar bicyclic compounds, such as rac-(1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol and rac-(1R,2R,5R,6R)-9-oxabicyclo[3.3.1]nonane-2,6-diol . These compounds share a similar bicyclic structure but differ in the heteroatom present (sulfur, nitrogen, or oxygen). The presence of different heteroatoms imparts unique chemical properties and reactivity to each compound, making them valuable for different applications in research and industry.

Properties

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol

InChI

InChI=1S/C8H14O2S/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m1/s1

InChI Key

YWPNTOFLNJJRGE-WCTZXXKLSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](CC[C@H]([C@@H]1O)S2)O

Canonical SMILES

C1CC2C(CCC(C1O)S2)O

Origin of Product

United States

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